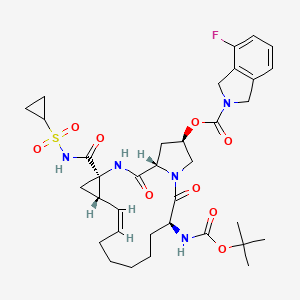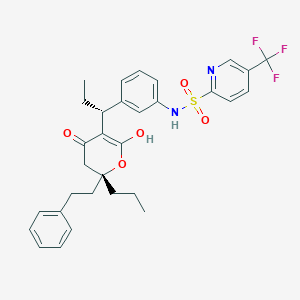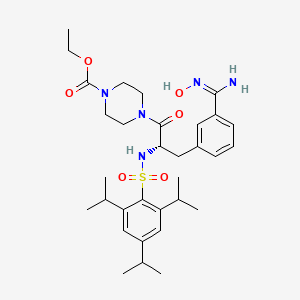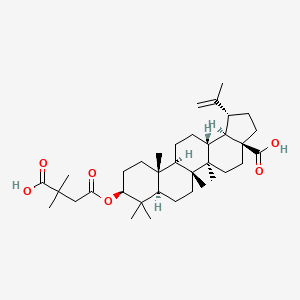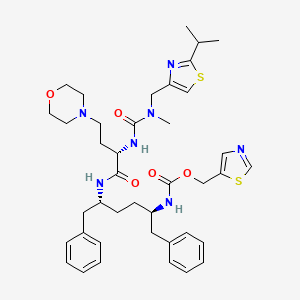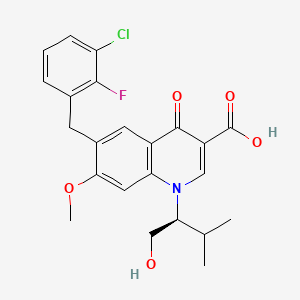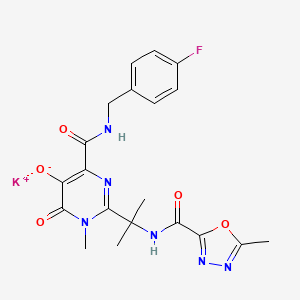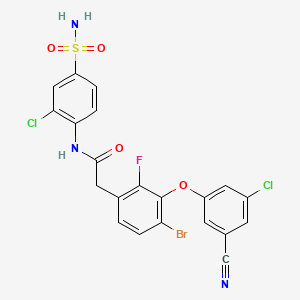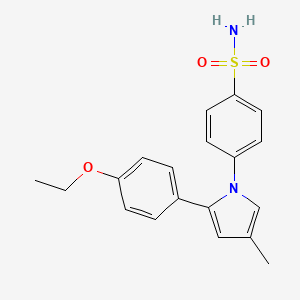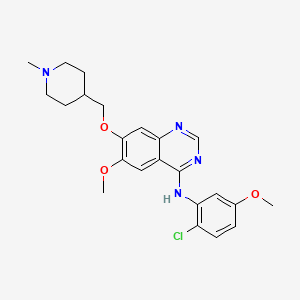
AZM475271
Übersicht
Beschreibung
AZM475271 ist ein potenter und selektiver Inhibitor der Src-Familie von Tyrosinkinasen. Es wurde gezeigt, dass es signifikante inhibitorische Wirkungen auf die Src-Kinaseaktivität hat, was es zu einer wertvollen Verbindung in der Krebsforschung und -behandlung macht. Die Verbindung ist bekannt für ihre hohe Spezifität und Wirksamkeit bei der gezielten Ansteuerung von Src-Kinasen, die an verschiedenen zellulären Prozessen wie Proliferation, Migration und Überleben beteiligt sind .
Wissenschaftliche Forschungsanwendungen
AZM475271 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of Src kinases and their role in various chemical pathways.
Biology: Employed in cellular studies to investigate the effects of Src kinase inhibition on cell proliferation, migration, and survival.
Medicine: Explored as a potential therapeutic agent for treating cancers that overexpress Src kinases, such as pancreatic, breast, and colon cancers.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery and development
Biochemische Analyse
Biochemical Properties
AZM475271 has been shown to inhibit Src tyrosine kinase activity in a dose-dependent manner . It interacts with Src kinase, a protein involved in various cellular processes such as cell proliferation, differentiation, and survival . The nature of this interaction involves the inhibition of the kinase activity of Src, thereby disrupting the downstream signaling processes .
Cellular Effects
This compound has demonstrated significant effects on various types of cells. In human pancreatic carcinoma cells, it has been shown to reduce cell proliferation and increase apoptotic endothelial cells . It also significantly inhibits the migration of human umbilical vein endothelial cells . Furthermore, this compound has been shown to suppress tumor growth and metastasis in vitro and in vivo .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of Src kinase activity. This inhibition disrupts the phosphorylation of c-src, lck, and c-yes, thereby suppressing Src-dependent cellular signaling events . It also prevents survival signaling from VEGF and EGF receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For instance, in human pancreatic carcinoma cells, a significant reduction in cell proliferation and an increase in apoptotic endothelial cells were observed following treatment with this compound .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in nude mice orthotopically xenografted with human pancreatic carcinoma cells, treatment with this compound reduced the primary pancreatic tumor volume by approximately 40% .
Metabolic Pathways
Given its role as a Src kinase inhibitor, it is likely to impact pathways involving Src kinase and its downstream targets .
Transport and Distribution
Given its role as a Src kinase inhibitor, it is likely to be distributed wherever Src kinase is present within the cell .
Subcellular Localization
Given its role as a Src kinase inhibitor, it is likely to be localized wherever Src kinase is present within the cell .
Vorbereitungsmethoden
Die Synthese von AZM475271 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und die endgültigen KupplungsreaktionenDie Reaktionsbedingungen beinhalten häufig die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um hohe Ausbeuten und Reinheit zu erzielen .
Industrielle Produktionsverfahren für this compound können die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen umfassen, um Konsistenz und Effizienz zu gewährleisten. Die Verbindung wird normalerweise durch Kristallisations- oder Chromatographietechniken gereinigt, um die gewünschten Reinheitsgrade zu erhalten .
Analyse Chemischer Reaktionen
AZM475271 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen auf der Verbindung zu modifizieren.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen bestimmte Substituenten durch andere funktionelle Gruppen ersetzt werden.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Als Werkzeugverbindung verwendet, um die Hemmung von Src-Kinasen und ihre Rolle in verschiedenen chemischen Wegen zu untersuchen.
Biologie: In Zellstudien eingesetzt, um die Auswirkungen der Src-Kinasehemmung auf Zellproliferation, Migration und Überleben zu untersuchen.
Medizin: Als potenzieller Therapeutikum für die Behandlung von Krebsarten erforscht, die Src-Kinasen überexprimieren, wie z. B. Pankreas-, Brust- und Darmkrebs.
Industrie: Wird bei der Entwicklung neuer Krebstherapien und als Referenzverbindung in der Medikamentenforschung und -entwicklung verwendet
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es selektiv die Aktivität von Src-Kinasen hemmt. Es bindet an die ATP-Bindungsstelle der Kinasedomäne und verhindert so die Phosphorylierung von nachgeschalteten Zielmolekülen. Diese Hemmung stört wichtige Signalwege, die an Zellproliferation, Migration und Überleben beteiligt sind, was zu einem reduzierten Tumorwachstum und Metastasen führt. Zu den molekularen Zielmolekülen von this compound gehören unter anderem c-Src, Lck und c-Yes .
Wirkmechanismus
AZM475271 exerts its effects by selectively inhibiting the activity of Src kinases. It binds to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream targets. This inhibition disrupts key signaling pathways involved in cell proliferation, migration, and survival, leading to reduced tumor growth and metastasis. The molecular targets of this compound include c-Src, Lck, and c-Yes, among others .
Vergleich Mit ähnlichen Verbindungen
AZM475271 ist einzigartig in seiner hohen Spezifität und Potenz als Src-Kinaseinhibitor. Ähnliche Verbindungen umfassen:
Dasatinib: Ein weiterer Src-Kinaseinhibitor mit breiterer Aktivität gegen mehrere Kinasen.
Bosutinib: Ein dualer Src/Abl-Kinaseinhibitor mit Anwendungen in der Krebsbehandlung.
Saracatinib: Ein selektiver Src-Kinaseinhibitor mit potenziellen therapeutischen Anwendungen bei Krebs und anderen Krankheiten.
Im Vergleich zu diesen Verbindungen bietet this compound eine selektivere Hemmung von Src-Kinasen, was es zu einem wertvollen Werkzeug in der Forschung und für potenzielle therapeutische Anwendungen macht .
Eigenschaften
IUPAC Name |
N-(2-chloro-5-methoxyphenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN4O3/c1-28-8-6-15(7-9-28)13-31-22-12-19-17(11-21(22)30-3)23(26-14-25-19)27-20-10-16(29-2)4-5-18(20)24/h4-5,10-12,14-15H,6-9,13H2,1-3H3,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOXAFXHRJYEIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=CC(=C4)OC)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197222 | |
| Record name | M-475271 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476159-98-5 | |
| Record name | M-475271 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0476159985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | M-475271 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | M475271 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | M-475271 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0361Z8214O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



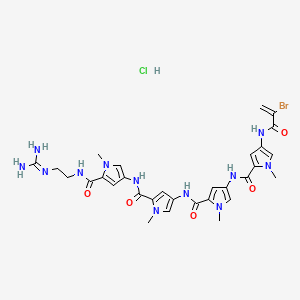

![4-[5-methyl-4-[(4-methylphenyl)sulfonylmethyl]-1,3-oxazol-2-yl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B1684562.png)
